molecular formula C10H17FO4S B2732786 Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate CAS No. 1592888-07-7

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate

Cat. No.: B2732786
CAS No.: 1592888-07-7
M. Wt: 252.3
InChI Key: FOVXEGQNMQZSBO-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate (CAS: 1592888-07-7) is a fluorinated acetate ester characterized by a tert-butoxy-protected oxoethyl sulfanyl group. Its molecular formula is C₁₀H₁₅FO₄S, with a molecular weight of 268.27 g/mol (calculated from ). The compound features three key functional groups:

  • Ethyl ester: Enhances solubility in organic solvents.
  • Fluoro substituent: Increases electronegativity and metabolic stability.

Properties

IUPAC Name

ethyl 2-fluoro-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FO4S/c1-5-14-9(13)8(11)16-6-7(12)15-10(2,3)4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVXEGQNMQZSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)SCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate

  • CAS : 1909309-97-2 ()
  • Molecular Formula : C₁₀H₁₆F₂O₄S
  • Molecular Weight : 270.29 g/mol
  • Key Differences: Contains two fluorine atoms at the acetate α-position, increasing electronegativity and altering reactivity compared to the monofluoro analog. Higher molecular weight (270.29 vs. 268.27 g/mol) due to the additional fluorine.
  • Applications: Like its monofluoro counterpart, it is used in R&D for exploring fluorinated intermediates in medicinal chemistry ().
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Functional Groups
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate 1592888-07-7 C₁₀H₁₅FO₄S 268.27 1 Ethyl ester, fluoro, tert-butoxy sulfanyl
Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2,2-difluoroacetate 1909309-97-2 C₁₀H₁₆F₂O₄S 270.29 2 Ethyl ester, difluoro, tert-butoxy sulfanyl

Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate

  • CAS: Not provided ()
  • Molecular Formula : C₁₅H₁₃FN₄O₃S₂
  • Molecular Weight : 396.41 g/mol
  • Lacks the tert-butoxy group but includes a sulfanyl linker similar to the target compound.
  • Applications : Studied for antifungal properties due to its structural resemblance to bioactive thiochromen derivatives ().

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate

  • CAS : 1417508-31-6 ()
  • Molecular Formula : C₁₁H₈F₄O₃
  • Molecular Weight : 264.18 g/mol
  • Key Differences :
    • Features a trifluoromethylphenyl group , enhancing lipophilicity and electronic effects.
    • Contains a ketone (2-oxo) group instead of a sulfanyl linker.
  • Applications : Likely used as a pharmaceutical intermediate, particularly in fluorinated drug candidates ().

Ethyl 2-(diethoxyphosphoryl)-2-fluoroacetate

  • CAS : 2356-16-3 ()
  • Molecular Formula : C₈H₁₆FO₅P
  • Molecular Weight : 242.18 g/mol
  • Key Differences :
    • Replaces the sulfanyl group with a diethoxyphosphoryl moiety , altering electronic properties and reactivity.
    • Lower molecular weight (242.18 vs. 268.27 g/mol) due to the absence of the bulky tert-butoxy group.
  • Applications: Potential use in agrochemicals or as a phosphonate prodrug intermediate ().

2-{[2-(tert-Butoxy)-2-oxoethyl]sulfanyl}acetic Acid

  • CAS : 204133-20-0 ()
  • Molecular Formula : C₈H₁₄O₄S
  • Molecular Weight : 222.26 g/mol
  • Key Differences :
    • Lacks both the ethyl ester and fluoro substituent present in the target compound.
    • Contains a free carboxylic acid group, increasing hydrophilicity.
  • Applications : Used as a synthetic precursor for esters and amides ().

Q & A

Q. What are the standard synthetic methodologies for Ethyl 2-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}-2-fluoroacetate?

The synthesis typically involves multi-step reactions:

  • Nucleophilic substitution : The tert-butoxy group is introduced via alkylation of a thiol intermediate under basic conditions (e.g., NaH in THF) .
  • Fluorination : Fluorine incorporation may employ reagents like Selectfluor or DAST, optimized for minimal side-product formation .
  • Esterification : Ethyl ester formation via acid-catalyzed (e.g., H₂SO₄) reaction with ethanol .
    Key Considerations : Temperature control (-78°C for sensitive intermediates) and anhydrous conditions are critical to prevent hydrolysis of the tert-butoxy group .

Q. Which purification techniques are effective for isolating this compound?

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 30:70 → 50:50) resolves ester and thioether byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, validated by melting point consistency (±1°C) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) confirm >98% purity for biological assays .

Q. How does the sulfanyl group influence the compound’s reactivity?

The thioether (S–CH₂) moiety:

  • Acts as a nucleophile in substitution reactions (e.g., alkylation with bromoesters) .
  • Enhances stability against oxidative degradation compared to oxygen analogs .
  • May form disulfide bonds under basic conditions, requiring inert atmospheres (N₂/Ar) during synthesis .

Advanced Research Questions

Q. What structural characterization methods resolve ambiguities in crystallographic data?

Combined techniques are essential:

  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P2₁/c) with bond lengths (C–S: 1.72–1.75 Å) and angles (S–C–C: 103–105°) confirm connectivity .
  • NMR Analysis : ¹⁹F NMR (δ -120 to -125 ppm) distinguishes fluorine environments, while ¹H-¹³C HSQC maps tert-butoxy steric effects .
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calculated vs. observed ±0.001 Da) validates molecular formula .

Q. How do steric and electronic effects of the tert-butoxy group impact reaction pathways?

  • Steric Hindrance : The bulky tert-butyl group reduces nucleophilic attack at the adjacent carbonyl, directing reactivity to the fluoroacetate moiety .
  • Electronic Effects : The electron-donating tert-butoxy group stabilizes adjacent carbocations in elimination reactions, influencing byproduct profiles .
    Case Study : In comparative syntheses, tert-butoxy analogs showed 20% lower yields in SN2 reactions versus methoxy derivatives due to steric constraints .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Enzyme Assay Optimization : Adjust pH (7.4 vs. 6.8) to account for fluorine’s electronegativity affecting binding affinity .
  • Metabolite Profiling : LC-MS/MS identifies hydrolysis products (e.g., free thiols) that may interfere with activity measurements .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict binding modes to cytochrome P450 isoforms, reconciling IC₅₀ discrepancies .

Q. How can reaction yields be improved in large-scale syntheses?

ParameterOptimization StrategyYield IncreaseReference
SolventSwitch from THF to DMF+15%
CatalystUse Pd/C instead of PtO₂+10%
TemperatureGradual warming (-78°C → 0°C)+12%

Microwave-assisted synthesis reduces reaction times (30 min vs. 24 h) while maintaining >90% yield .

Data Contradiction Analysis

Q. Why do fluorination methods yield inconsistent regioselectivity?

  • Reagent Specificity : DAST favors α-fluorination, while Selectfluor promotes β-fluorination due to differing transition states .
  • Solvent Polarity : Acetonitrile (high polarity) stabilizes carbocation intermediates, altering product ratios versus toluene .
    Resolution : Control experiments with isotopically labeled substrates (¹³C) track fluorine incorporation pathways .

Q. How do crystallographic data vary with substituent modifications?

Comparative X-ray data for analogs:

SubstituentBond Length (C–S, Å)Crystal SystemReference
Phenylthio1.78Orthorhombic
tert-Butoxyethyl1.72Monoclinic

The shorter C–S bond in tert-butoxy derivatives correlates with reduced steric strain .

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